7-Fluorocinnoline
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Overview
Description
7-Fluorocinnoline is a heterocyclic aromatic compound belonging to the cinnoline family. It is characterized by the presence of a fluorine atom at the 7th position of the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorocinnoline typically involves the fluorination of cinnoline derivatives. One common method is the direct fluorination of cinnoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another approach involves the nucleophilic aromatic substitution of a suitable cinnoline precursor with a fluorine source .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The choice of fluorinating agent and reaction conditions is optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorocinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of cinnoline oxides.
Reduction: Formation of dihydrocinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives.
Scientific Research Applications
7-Fluorocinnoline has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging and detection of biomolecules.
Industry: It is utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Fluorocinnoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with target molecules, leading to increased potency and selectivity .
Comparison with Similar Compounds
Cinnoline: The parent compound without the fluorine substitution.
7-Chlorocinnoline: Similar structure with a chlorine atom instead of fluorine.
7-Bromocinnoline: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 7-Fluorocinnoline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H5FN2 |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
7-fluorocinnoline |
InChI |
InChI=1S/C8H5FN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H |
InChI Key |
NNACQFIOXGLXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)F |
Origin of Product |
United States |
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